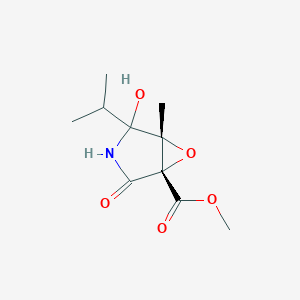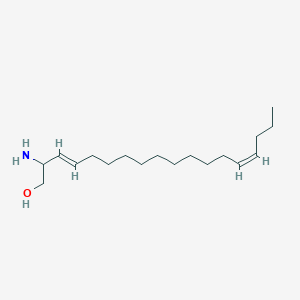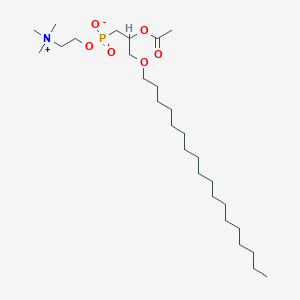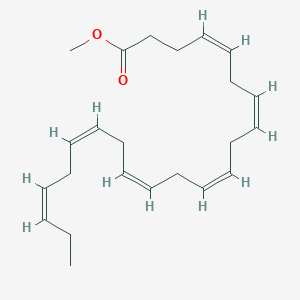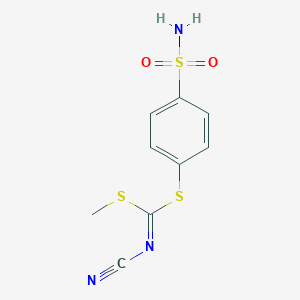
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide, also known as CMCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMCS is a sulfonamide derivative that has a unique structure, making it a promising candidate for use in drug development, as well as in other research areas.
Mechanism Of Action
The mechanism of action of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is not fully understood. However, studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide inhibits the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and viruses. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide inhibits the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. In vivo studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has anticancer properties and can inhibit the growth of tumors in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments is its unique structure, which makes it a promising candidate for drug development and other research areas. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have a range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide. One area of research is the development of new drugs based on the structure of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide and its potential applications in various fields. Finally, studies are needed to determine the safety and toxicity of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in humans, which will be essential for its use in drug development and other applications.
Conclusion:
In conclusion, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been well-documented, and the compound has been extensively studied for its potential applications in drug development, as well as in other research areas. While there are limitations to using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments, its unique structure and range of biological activities make it a versatile compound for use in various experiments. Further research is needed to fully understand the potential applications of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide and to develop new drugs based on its structure.
Synthesis Methods
The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with methyl isothiocyanate and cyanogen bromide. The resulting product is a white crystalline powder that can be purified using recrystallization techniques. The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been well-documented in scientific literature, and the compound has been synthesized using various methods.
Scientific Research Applications
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is in drug development. 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
152382-12-2 |
|---|---|
Product Name |
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide |
Molecular Formula |
C9H9N3O2S3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S3/c1-15-9(12-6-10)16-7-2-4-8(5-3-7)17(11,13)14/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
ADHGVZFHMDXNEX-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)S(=O)(=O)N |
Canonical SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



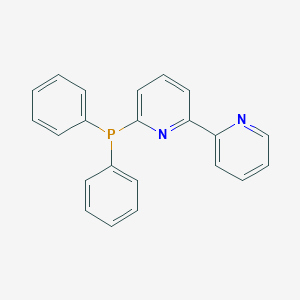
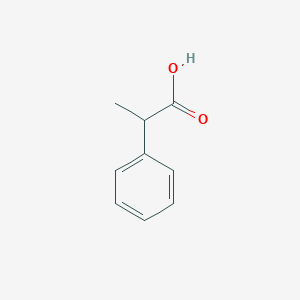
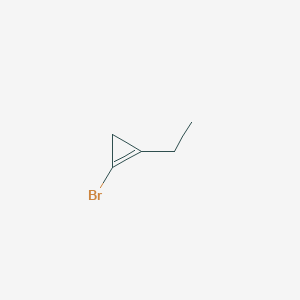
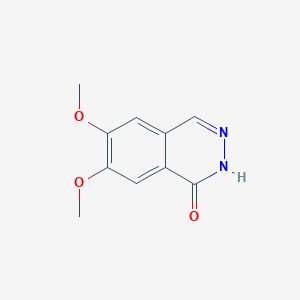
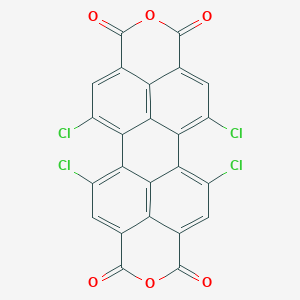
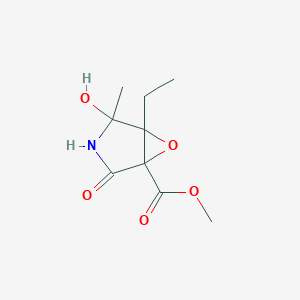
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
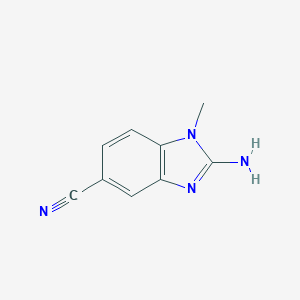
![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
